molecular formula C8H14O2 B1434934 2-Cyclobutyl-2-methylpropanoic acid CAS No. 1603359-47-2

2-Cyclobutyl-2-methylpropanoic acid

Cat. No.: B1434934
CAS No.: 1603359-47-2
M. Wt: 142.2 g/mol
InChI Key: OTMDEPJUKQXJFO-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-methylpropanoic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid characterized by a cyclobutyl group and a methyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-methylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with methyl iodide in the presence of a strong base, followed by oxidation of the resulting intermediate to form the desired carboxylic acid. Another method involves the use of Grignard reagents to introduce the cyclobutyl and methyl groups onto a suitable precursor, followed by oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yields and purity of the final product. The specific details of these industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclobutyl-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methylpropanoic acid depends on its specific application. In chemical reactions, it acts as a typical carboxylic acid, participating in acid-base reactions, nucleophilic substitutions, and redox reactions. In biological systems, its mechanism of action would involve interactions with enzymes and other biomolecules, potentially affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Isobutyric acid:

    Cyclobutanecarboxylic acid: Similar in having a cyclobutyl group but differs in the position of the carboxylic acid group.

Uniqueness

2-Cyclobutyl-2-methylpropanoic acid is unique due to the presence of both a cyclobutyl group and a methyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2-Cyclobutyl-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound is characterized by a cyclobutyl group attached to a methylpropanoic acid backbone. Its molecular formula is C7H12O2C_7H_{12}O_2. The unique structure contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. As a carboxylic acid, it can participate in several types of reactions:

  • Acid-base reactions : Acting as a proton donor or acceptor.
  • Nucleophilic substitutions : Engaging in reactions that involve the replacement of one functional group by another.
  • Redox reactions : Participating in oxidation-reduction processes.

In biological systems, it may influence metabolic pathways by modulating enzyme activity or signaling pathways.

Biological Activity and Research Findings

Recent studies have highlighted several key areas of interest regarding the biological activity of this compound:

  • Anti-inflammatory Effects : Research indicates that the compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential therapeutic applications for conditions such as arthritis.
  • Cytotoxicity : In a screening study involving various compounds, this compound demonstrated significant cytotoxic effects on tumor cell lines, indicating its potential as an anticancer agent. The compound was found to inhibit cell proliferation in a concentration-dependent manner, particularly in models of brain tumors .
  • Interactions with Amino Acid Transport Systems : The compound has been studied for its interaction with amino acid transport systems in tumor cells, which could enhance the uptake of therapeutic agents targeted at cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Isobutyric AcidC4H8O2Smaller structure; different reactivity profile
Cyclobutanecarboxylic AcidC5H8O2Similar cyclobutyl group; different position of carboxylic acid
3-Cyclobutyl-2-methylpropanoic AcidC7H12O2Contains cyclobutyl and methyl groups; distinct biological activity

The presence of both cyclobutyl and methyl groups in this compound enhances its reactivity compared to its analogs, potentially leading to unique biological effects.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Study on Tumor Cell Lines : A study demonstrated that treatment with this compound significantly reduced cell viability in glioblastoma cells compared to control groups. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
  • Inflammation Model : In an experimental model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent.

Properties

IUPAC Name

2-cyclobutyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,7(9)10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMDEPJUKQXJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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